5-Fluoro-3-methyl-2-propyl-1H-indole
Description
5-Fluoro-3-methyl-2-propyl-1H-indole is a fluorinated indole derivative characterized by a fluorine atom at position 5, a methyl group at position 3, and a propyl chain at position 2 of the indole ring. Indole derivatives are widely studied due to their presence in natural products and pharmaceuticals, with substituent patterns critically influencing their chemical reactivity, metabolic stability, and biological activity. The fluorine atom enhances electronegativity and metabolic resistance, while the methyl and propyl groups contribute to steric effects and lipophilicity, respectively.
For example, alkylation reactions using methyl iodide or propyl halides (as seen in for 5-fluoro-1-methyl-1H-indole) and electrophilic substitutions (e.g., halogenation or sulfonation in and ) are plausible routes .
Properties
Molecular Formula |
C12H14FN |
|---|---|
Molecular Weight |
191.24 g/mol |
IUPAC Name |
5-fluoro-3-methyl-2-propyl-1H-indole |
InChI |
InChI=1S/C12H14FN/c1-3-4-11-8(2)10-7-9(13)5-6-12(10)14-11/h5-7,14H,3-4H2,1-2H3 |
InChI Key |
SALXYQYIJALXLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(N1)C=CC(=C2)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methyl-2-propyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated indole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methyl-2-propyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
5-Fluoro-3-methyl-2-propyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methyl-2-propyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole nucleus can bind to various biological targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
Substituent Position and Chain Length Effects
5-Fluoro-3,7-dimethyl-1H-indole ()
- Structure : Fluorine at position 5, methyl groups at positions 3 and 5.
- Comparison : The absence of the 2-propyl group reduces lipophilicity compared to the target compound. Methyl groups at positions 3 and 7 introduce steric hindrance but lack the hydrophobic bulk of the propyl chain. This difference may limit membrane permeability in biological systems .
2-Ethyl-5-methoxy-1H-indole ()
- Structure : Ethyl group at position 2, methoxy at position 3.
- Comparison : The shorter ethyl chain (vs. propyl) and methoxy group (electron-donating vs. fluorine’s electron-withdrawing effect) result in distinct electronic profiles. Methoxy groups enhance solubility but reduce metabolic stability compared to fluorine .
Halogen and Functional Group Variations
5-Fluoro-2-(trifluoromethyl)-1H-indole ()
- Structure : Fluorine at position 5, trifluoromethyl at position 2.
- Comparison : The trifluoromethyl group increases electronegativity and lipophilicity significantly compared to the propyl group. This enhances binding affinity in hydrophobic pockets but may reduce solubility .
5-Chloro-3-(propan-2-YL)-2,3-dihydro-1H-indole ()
- Structure : Chlorine at position 5, isopropyl at position 3.
- Comparison : Chlorine’s larger atomic radius and polarizability (vs. fluorine) alter electronic interactions. The isopropyl group’s branching (vs. linear propyl) may sterically hinder interactions with target proteins .
Structural Complexity and Bioactivity
5-Fluoroindole ()
- Comparison : Lacks the methyl and propyl groups, resulting in lower steric hindrance and lipophilicity. This simplicity correlates with reduced biological activity in high-throughput screens compared to multi-substituted analogs .
5-Fluoro-2-methyl-1H-indole-3-carbaldehyde ()
- Structure : Fluorine at position 5, methyl at position 2, and aldehyde at position 3.
- Comparison: The aldehyde group introduces reactivity (e.g., Schiff base formation), while the methyl at position 2 (vs.
Data Table: Key Properties of Compared Compounds
*Theoretical values inferred from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
